

Spectral Data of Disodium p-phenolsulfonate

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Compound of Interest

Compound Name: Disodium p-phenolsulfonate

Cat. No.: B15193923

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The following tables summarize the key spectral data for **Disodium p-phenolsulfonate**. While direct peak lists are not readily available in all cases, references to comprehensive spectral databases are provided for further analysis.

Table 1: Infrared (IR) Spectroscopy Data

Spectral Feature	Wavenumber (cm⁻¹)	Source
O-H Stretch (Phenolic)	Broad, ~3400	Inferred from general spectra of phenols
C-H Stretch (Aromatic)	~3100-3000	Inferred from general spectra of aromatics
S=O Stretch (Sulfonate)	~1200 and ~1040	Inferred from general spectra of sulfonates
C=C Stretch (Aromatic)	~1600, ~1490	Inferred from general spectra of aromatics
C-O Stretch (Phenolic)	~1250	Inferred from general spectra of phenols
Full Spectrum Reference	SpectraBase	[1]

Table 2: Ultraviolet-Visible (UV-Vis) Spectroscopy Data



Parameter	Value	Solvent	Source
UV Cut-off Wavelength	< 220 nm	Aqueous Solution	[2][3]
Optical Band Gap	4.16 eV	Single Crystal	[2]

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Nucleus	Chemical Shift (ppm) Range	Multiplicity	Coupling Constant (J) Range (Hz)	Solvent	Source
¹H	6.8 - 7.8	Doublet	7-9	D ₂ O	[4]
13 C	115 - 160	-	-	D ₂ O	[5][6]
Full Spectrum Reference	SpectraBase	[4][5][6]			

Table 4: Mass Spectrometry (MS) Data

Ionization Mode	Predicted m/z	Fragmentation Pattern	Source
Electrospray (ESI)	173.0 (M-2Na+H) ⁻	Loss of SO ₃ (80 Da) is a characteristic fragmentation for sulfonate-containing compounds.	[7][8]
Full Spectrum Reference	mzCloud		

Experimental Protocols

The following are detailed methodologies for the key experiments cited.



Infrared (IR) Spectroscopy

Method: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: A small amount of solid **Disodium p-phenolsulfonate** powder is placed directly onto the ATR crystal.
- Instrumentation: A FTIR spectrometer equipped with a single-reflection diamond ATR accessory.
- Data Acquisition:
 - A background spectrum of the clean, empty ATR crystal is recorded.
 - The sample is brought into firm contact with the crystal using the instrument's pressure clamp.
 - The sample spectrum is recorded over a range of 4000-400 cm⁻¹.
 - Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Method: UV-Vis Absorption Spectroscopy

- Sample Preparation: A stock solution of **Disodium p-phenolsulfonate** is prepared in deionized water. A series of dilutions are made to obtain concentrations within the linear range of the spectrophotometer (typically with an absorbance below 1.0).
- Instrumentation: A dual-beam UV-Vis spectrophotometer.
- Data Acquisition:
 - A baseline is recorded using a cuvette filled with deionized water.



- The absorbance of each sample solution is measured over a wavelength range of 200-400 nm.
- Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the spectrum. Molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length of the cuvette, and c is the molar concentration of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Method: ¹H and ¹³C NMR Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **Disodium p-phenolsulfonate** is dissolved in 0.5-0.7 mL of deuterium oxide (D₂O). A small amount of a reference standard, such as 3- (trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), may be added for chemical shift referencing.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition:
 - ¹H NMR: A standard one-pulse experiment is performed. Key parameters include a 90° pulse angle, a relaxation delay of at least 5 times the longest T₁, and a sufficient number of scans to achieve a good signal-to-noise ratio.
 - ¹³C NMR: A proton-decoupled ¹³C experiment is performed to obtain singlets for all carbon environments. A larger number of scans is typically required due to the lower natural abundance and gyromagnetic ratio of ¹³C.
- Data Processing: The raw data (Free Induction Decay FID) is Fourier transformed, phasecorrected, and baseline-corrected. The chemical shifts are referenced to the internal standard.

Mass Spectrometry (MS)

Method: Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

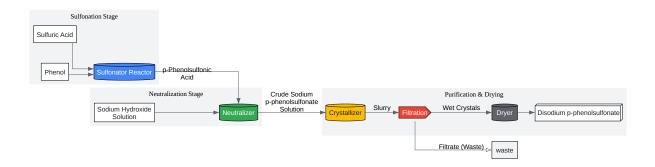


- Sample Preparation: A dilute solution of **Disodium p-phenolsulfonate** is prepared in a suitable solvent system compatible with reverse-phase liquid chromatography, such as a mixture of water and acetonitrile with a small amount of formic acid.
- Instrumentation: A high-performance liquid chromatograph (HPLC) coupled to a mass spectrometer with an ESI source.
- Chromatographic Separation: The sample is injected onto a C18 reverse-phase column. A
 gradient elution is typically used, starting with a high percentage of aqueous mobile phase
 and increasing the organic component to elute the analyte.
- Mass Spectrometric Detection:
 - The ESI source is operated in negative ion mode to detect the deprotonated molecule.
 - A full scan mass spectrum is acquired to determine the mass-to-charge ratio (m/z) of the parent ion.
 - Tandem mass spectrometry (MS/MS) can be performed by selecting the parent ion and subjecting it to collision-induced dissociation (CID) to obtain fragmentation data for structural elucidation.

Visualization of Synthesis Process

The following diagram illustrates a typical industrial process for the production of sodium pphenolsulfonate.





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Caption: Industrial synthesis of **Disodium p-phenolsulfonate**.

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